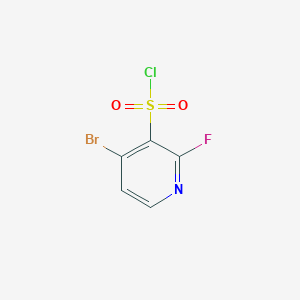

4-Bromo-2-fluoropyridine-3-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-fluoropyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C5H2BrClFNO2S and a molecular weight of 274.5 . It is used as an intermediate for pharmaceutical and organic synthesis .

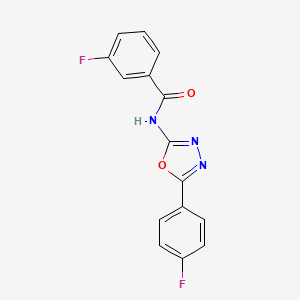

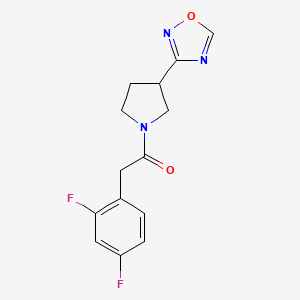

Molecular Structure Analysis

The InChI code for this compound is 1S/C5H2BrClFNO2S/c6-3-1-2-9-5(8)4(3)12(7,10)11/h1-2H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Scientific Research Applications

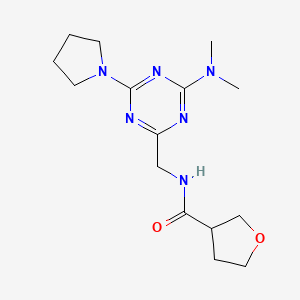

1. Synthesis and Development of Novel Compounds

- Fluorosulfonylation Reagent Development : A new fluorosulfonylation reagent, 1-bromoethene-1-sulfonyl fluoride, was developed, which has potential as a tris-electrophile and a sulfur(vi) fluoride exchange (SuFEx) clickable material. This reagent can be used for regioselective synthesis of functionalized isoxazoles possessing sulfonyl fluoride moieties (Leng & Qin, 2018).

- Palladium-Catalyzed C-H Bond Sulfonylation : Research on the reactivity of (poly)halo-substituted benzenesulfonyl chlorides, including 4-Bromo-2-fluoropyridine-3-sulfonyl chloride, in palladium-catalyzed ortho-directed C–H bond sulfonylation of 2-arylpyridines has been conducted. This process allows for the synthesis of halo-substituted diarylsulfones without cleavage of the C–halo bonds, facilitating further transformations (Sasmal et al., 2018).

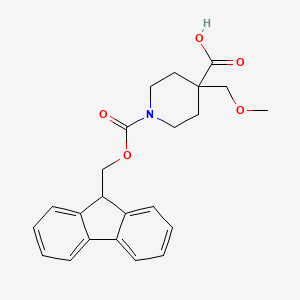

2. Applications in Organic Chemistry

- Reactivity Studies : The reactivities of halogenopyridines, including 4-Bromo-2-fluoropyridine, towards various bases were investigated. This research helps in understanding the mechanisms involved in organic synthesis and the formation of different organic compounds (Zoest & Hertog, 2010).

- Synthesis of Sulfonyl Fluoride Functionalized Pharmaceuticals : A study focused on the development of a clickable connective hub for the fluorosulfonylvinylation of amines, including amino acids and pharmaceuticals. This research has implications in enhancing the antimicrobial activity of certain drugs (Leng et al., 2020).

3. Contributions to Medicinal Chemistry

- Anticancer Activity Studies : A compound synthesized using this compound showed significant anticarcinogenic activity against specific cancer cells. This type of research is crucial for the development of new anticancer drugs (Miao, Yan, & Zhao, 2010).

Properties

IUPAC Name |

4-bromo-2-fluoropyridine-3-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClFNO2S/c6-3-1-2-9-5(8)4(3)12(7,10)11/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYGTXNLHGLCTGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Br)S(=O)(=O)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrClFNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.50 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Spiro[6,7,8,9-tetrahydrobenzo[7]annulene-5,3'-piperidine]-1'-ylprop-2-en-1-one](/img/structure/B2610101.png)

![3-((2-chlorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2610104.png)

![2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(2-methoxyethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2610109.png)

![3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-oxopropanal O-(2,4-dichlorobenzyl)oxime](/img/structure/B2610115.png)

![3-ethyl-N-[(3-fluorophenyl)methyl]-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2610120.png)